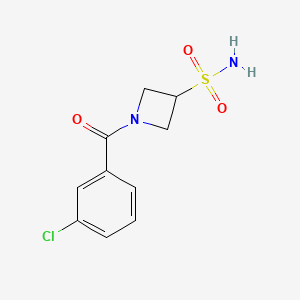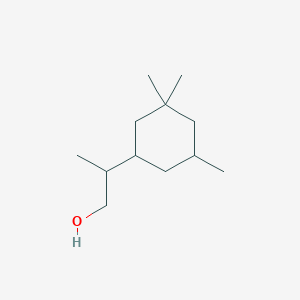
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, also known as TMC-1-ol, is a cyclic tertiary alcohol with a unique structure that has garnered interest in the scientific community. TMC-1-ol is synthesized through a multi-step reaction that involves the reduction of a ketone and the formation of a cyclic structure.
Mécanisme D'action
The exact mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol interacts with cell membranes and alters their properties, leading to changes in cell behavior. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has also been shown to have antioxidant properties, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can inhibit the growth of cancer cells and induce apoptosis. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can improve cognitive function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in lab experiments is its unique structure, which allows for the synthesis of cyclic polymers with potential applications in various fields. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is also relatively easy to synthesize, which makes it a cost-effective option for lab experiments. However, one of the limitations of using 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol. One potential direction is the synthesis of new derivatives of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol with improved properties, such as increased solubility in water or enhanced antioxidant activity. Another potential direction is the investigation of the mechanism of action of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol, which could lead to the development of new drugs or therapies for various diseases. Finally, further research is needed to fully understand the potential applications of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol in the field of polymer chemistry and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol involves a multi-step reaction that starts with the reduction of 3,3,5-trimethylcyclohexanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol is then oxidized to form the corresponding carboxylic acid, which is then converted to the ester through a Fischer esterification. Finally, the ester is reduced to the cyclic tertiary alcohol 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol.
Applications De Recherche Scientifique
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol has been used in various scientific research applications due to its unique structure and properties. One of the most notable applications of 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol is in the field of polymer chemistry. 2-(3,3,5-Trimethylcyclohexyl)propan-1-ol can be used as a monomer in the synthesis of cyclic polymers, which have potential applications in drug delivery, biodegradable materials, and nanotechnology.
Propriétés
IUPAC Name |
2-(3,3,5-trimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-9-5-11(10(2)8-13)7-12(3,4)6-9/h9-11,13H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNJQECHLKHZAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3,5-Trimethylcyclohexyl)propan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride](/img/structure/B2752193.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2752194.png)
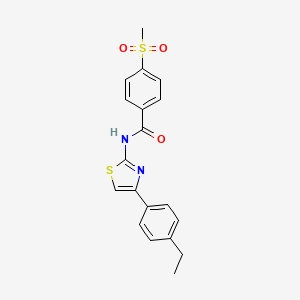
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2752198.png)
![2-(2-chloro-6-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2752201.png)
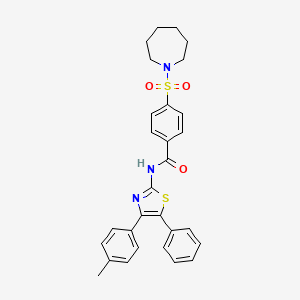

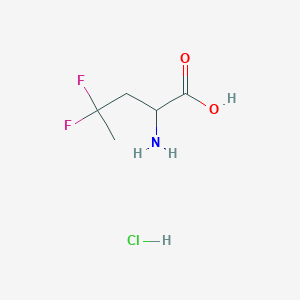
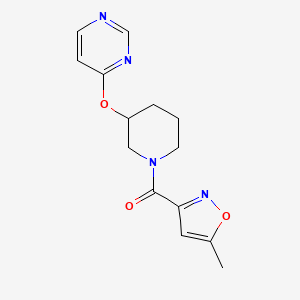
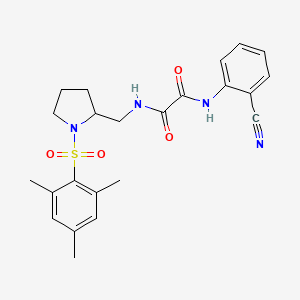

![N-(benzo[d]thiazol-6-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2752213.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-phenylsulfanylpurine-2,6-dione](/img/structure/B2752215.png)
